Mca-YVADAP-Lys(Dnp)-OH TFA

Caspase-1 ACE2 Enzyme Specificity

Mca-YVADAP-Lys(Dnp)-OH TFA is a non-substitutable, dual-specificity fluorogenic substrate for both caspase-1 and ACE2. It features validated FRET kinetics (Km ACE2=46.6μM, modulated by SARS-CoV-2 spike protein) and minimal caspase-3 cross-reactivity, ensuring clean signals in inflammasome and viral pathogenesis assays. Ideal for high-throughput screening and complex tissue analysis.

Molecular Formula C55H65F3N10O21
Molecular Weight 1259.2 g/mol
Cat. No. B12387891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMca-YVADAP-Lys(Dnp)-OH TFA
Molecular FormulaC55H65F3N10O21
Molecular Weight1259.2 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CC4=CC(=O)OC5=C4C=CC(=C5)OC.C(=O)(C(F)(F)F)O
InChIInChI=1S/C53H64N10O19.C2HF3O2/c1-27(2)46(60-49(71)38(21-30-11-14-33(64)15-12-30)57-43(65)22-31-23-45(68)82-42-25-34(81-5)16-17-35(31)42)51(73)55-28(3)47(69)59-39(26-44(66)67)48(70)56-29(4)52(74)61-20-8-10-40(61)50(72)58-37(53(75)76)9-6-7-19-54-36-18-13-32(62(77)78)24-41(36)63(79)80;3-2(4,5)1(6)7/h11-18,23-25,27-29,37-40,46,54,64H,6-10,19-22,26H2,1-5H3,(H,55,73)(H,56,70)(H,57,65)(H,58,72)(H,59,69)(H,60,71)(H,66,67)(H,75,76);(H,6,7)/t28-,29-,37-,38-,39-,40-,46-;/m0./s1
InChIKeyIDHHNDRKPWTJSE-VXJHEXFUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mca-YVADAP-Lys(Dnp)-OH (CAS 189696-01-3): A Dual-Specificity FRET Substrate for Caspase-1 and ACE2 Activity Quantification in Inflammation and Viral Entry Research


Mca-YVADAP-Lys(Dnp)-OH (also known as Mca-YVADAPK(Dnp)-OH) is a synthetic, internally quenched fluorogenic peptide substrate comprising a 7-methoxycoumarin-4-acetyl (Mca) fluorophore and a 2,4-dinitrophenyl (Dnp) quencher linked by the amino acid sequence Tyr-Val-Ala-Asp-Ala-Pro-Lys [1]. This compound operates via fluorescence resonance energy transfer (FRET), remaining non-fluorescent until enzymatic cleavage at specific scissile bonds—between Asp-Ala by caspase-1 (ICE) or between Pro-Lys by angiotensin-converting enzyme 2 (ACE2)—releases the Mca moiety, generating a quantifiable fluorescent signal . With a molecular weight of approximately 1145.2 Da and >95% purity by HPLC, this substrate is widely utilized in biochemical assays to measure the proteolytic activities of caspase-1 and ACE2 in contexts ranging from inflammasome biology to SARS-CoV-2 host interaction studies [1].

Why Mca-YVADAP-Lys(Dnp)-OH Cannot Be Replaced by Other MCA/Dnp or Standard Fluorogenic Caspase Substrates


Generic substitution of Mca-YVADAP-Lys(Dnp)-OH with alternative fluorogenic substrates fails due to its unique, experimentally validated dual-enzyme specificity profile. While many MCA/Dnp-based peptides (e.g., Mca-APK(Dnp)-OH) or conventional caspase substrates (e.g., Ac-YVAD-AFC) may target a single enzyme, Mca-YVADAP-Lys(Dnp)-OH is specifically cleaved by both caspase-1 and ACE2 at distinct, defined peptide bonds . Critically, comparator substrates like Mca-APK(Dnp)-OH exhibit a >14-fold higher fluorescence increase upon cleavage yet lack any activity toward caspase-1, rendering them unsuitable for assays requiring caspase-1 quantification . Conversely, classic caspase-1 substrates such as Ac-YVAD-AFC or Ac-WEHD-AFC are not hydrolyzed by ACE2, precluding their use in studies of the renin-angiotensin system or viral entry mechanisms [1]. This dual-target capability, combined with a defined kinetic profile (Km = 46.6 μM for ACE2) that is modulated by pathophysiologically relevant interactors such as the SARS-CoV-2 spike protein, establishes Mca-YVADAP-Lys(Dnp)-OH as a non-substitutable tool for research at the intersection of inflammation and viral pathogenesis [2].

Quantitative Differentiation of Mca-YVADAP-Lys(Dnp)-OH: Head-to-Head and Cross-Study Comparative Evidence


Dual Enzymatic Specificity: Caspase-1 and ACE2 Cleavage vs. Single-Target Comparators

Mca-YVADAP-Lys(Dnp)-OH is cleaved by two distinct enzymes at defined scissile bonds: caspase-1 (ICE) hydrolyzes the Asp-Ala bond, while ACE2 cleaves the Pro-Lys bond . In contrast, the closely related comparator Mca-APK(Dnp)-OH is exclusively cleaved by ACE2 at the Pro-Lys bond and exhibits no activity toward caspase-1 . This functional dichotomy is further underscored by comparison with traditional caspase-1 substrates like Ac-YVAD-AFC and Ac-WEHD-AFC, which are not hydrolyzed by ACE2 [1].

Caspase-1 ACE2 Enzyme Specificity

Functional Selectivity: Caspase-1 Activity Retention vs. High-Signal ACE2-Only Substrate

A direct comparative analysis by Sigma-Aldrich demonstrates that while Mca-APK(Dnp)-OH yields a >14-fold higher fluorescence increase over background upon ACE2 cleavage compared to Mca-YVADAP-Lys(Dnp)-OH, only Mca-YVADAP-Lys(Dnp)-OH retains utility for assessing caspase-1 (ICE) activity . This quantitative trade-off highlights the unique positioning of Mca-YVADAP-Lys(Dnp)-OH: it sacrifices maximal ACE2 signal intensity for the critical capability of dual-enzyme detection.

Caspase-1 ACE2 Substrate Selectivity

ACE2 Kinetic Parameters and Modulation by SARS-CoV-2 Spike Protein

The ACE2-dependent hydrolysis of Mca-YVADAP-Lys(Dnp)-OH has been kinetically characterized, revealing a baseline Michaelis constant (Km) of 46.6 μM [1]. Crucially, this kinetic profile is not static; the binding of SARS-CoV-2 trimeric spike protein to ACE2 significantly enhances the enzyme's catalytic efficiency toward this substrate. Specifically, spike protein binding reduces the Km from 46.6 μM to 28.2 μM, resulting in an approximate 3-fold increase in the catalytic efficiency (kcat/Km) for hydrolysis of this caspase-1 substrate [1].

ACE2 SARS-CoV-2 Enzyme Kinetics

Weak Cross-Reactivity with Caspase-3: Ensuring Assay Specificity

In contrast to some broader-spectrum fluorogenic substrates, Mca-YVADAP-Lys(Dnp)-OH exhibits only weak activity toward caspase-3 (apopain, CPP-32), a key executioner caspase in apoptosis . This low cross-reactivity is a critical design feature that minimizes background signal in complex biological samples where multiple caspases may be activated, thereby enhancing the accuracy of caspase-1-specific quantification.

Caspase-3 Selectivity Apoptosis

Optimized Research Applications for Mca-YVADAP-Lys(Dnp)-OH Based on Quantitative Evidence


SARS-CoV-2 Pathogenesis: Quantifying Spike Protein-Mediated Enhancement of ACE2 Catalytic Activity

This is the premier application for Mca-YVADAP-Lys(Dnp)-OH, directly supported by its unique kinetic data. Researchers can use this substrate to measure the functional impact of SARS-CoV-2 spike protein binding on ACE2 carboxypeptidase activity. By comparing the Km (46.6 μM baseline vs. 28.2 μM with spike) and the resulting ~3-fold increase in kcat/Km, this substrate provides a quantitative readout for the allosteric modulation of ACE2 by the virus, a mechanism implicated in COVID-19 pathology [1]. Alternative substrates lack this validated, context-dependent kinetic profile.

Inflammasome and Pyroptosis Studies: Specific Monitoring of Caspase-1 Activity in Complex Cellular Lysates

For investigations into NLRP3 inflammasome activation, IL-1β/IL-18 processing, and pyroptotic cell death, this substrate offers a key advantage. Its weak cross-reactivity with caspase-3 [1] minimizes interference from apoptosis-related proteases, providing a cleaner signal for caspase-1 activity. This is particularly valuable when analyzing cellular lysates or culture supernatants where both inflammatory and apoptotic pathways may be concurrently engaged. This specificity is a quantifiable improvement over less selective caspase substrates.

High-Throughput Screening (HTS) for Dual-Target Modulators of Caspase-1 and ACE2

The dual-specificity profile enables a unique HTS paradigm. A single assay using Mca-YVADAP-Lys(Dnp)-OH can be deployed to screen compound libraries for modulators of either caspase-1 or ACE2. By using appropriate controls and potentially specific inhibitors, the same substrate can identify hits that affect one, both, or neither enzyme, streamlining the screening workflow and conserving precious biological reagents [1]. This dual-use capability is a distinct economic and logistical differentiator compared to single-target substrates like Mca-APK(Dnp)-OH (ACE2-only) or Ac-YVAD-AFC (caspase-1-only).

Renin-Angiotensin System (RAS) Dysregulation in Sex-Dependent Disease Models

This substrate has been successfully employed to measure ACE2 activity in renal tissue homogenates, revealing sex-dependent differences in enzyme kinetics [1]. Studies show that higher ACE2 activity in male tissues, as measured by this substrate, is attributable to increased enzyme velocity (Vmax) rather than altered substrate affinity (Km) [1]. This established application demonstrates the substrate's robustness in complex tissue samples and its utility for exploring the role of ACE2 in cardiovascular and renal pathophysiology, where sex is a critical biological variable.

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